Etoxadrol hydrochloride

Description

Contextualization within Dissociative Anesthetics and N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Etoxadrol hydrochloride is classified as a dissociative anesthetic. wikipedia.org This class of drugs is characterized by its ability to induce a state of anesthesia while preserving certain reflexes, such as those in the pharynx and larynx. vulcanchem.com The primary mechanism of action for etoxadrol is its function as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org

The NMDA receptor, a crucial component in glutamatergic neurotransmission, is a ligand-gated ion channel. When activated by the neurotransmitter glutamate (B1630785) and a co-agonist like glycine (B1666218), and when the postsynaptic membrane is depolarized, it allows the influx of cations such as calcium (Ca²⁺) and sodium (Na⁺), and the efflux of potassium (K⁺). wikipedia.org Etoxadrol exerts its antagonistic effect by binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor. wikipedia.org This binding action physically obstructs the channel, thereby preventing the flow of ions and modulating neurotransmission. This mechanism is shared with other well-known dissociative anesthetics like phencyclidine (PCP) and ketamine. wikipedia.org

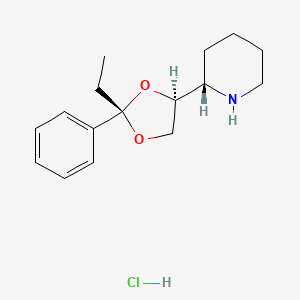

Research has shown that etoxadrol has a high affinity for the PCP binding site on the NMDA receptor, with a reported Ki value of 107 nM. wikipedia.org Its affinity for this site is comparable to that of PCP itself. nih.gov Studies have also indicated that etoxadrol's binding does not alter the affinity of other sites on the NMDA receptor. wikipedia.org Furthermore, etoxadrol does not interact with benzodiazepine, muscarinic acetylcholine (B1216132), or mu opioid receptors. wikipedia.org The compound's structure, which includes a piperidine (B6355638) ring fused to a 1,3-dioxolane (B20135) moiety, is critical to its pharmacological activity.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C16H23NO2·HCl |

| Molecular Weight | 297.82 g/mol |

| IUPAC Name | (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine hydrochloride |

| Mechanism of Action | Non-competitive NMDA receptor antagonist |

| Binding Site | PCP site on the NMDA receptor |

This table is interactive and can be sorted by clicking on the headers.

Historical Perspective of this compound Research Trajectory

The investigation into this compound, also identified by the research codes CL-1848 and U-37862A, began with its development as a potential analgesic and anesthetic for human use. wikipedia.orgvulcanchem.com Along with the related compound dexoxadrol (B1663360), it was explored for its pain-relieving properties. wikipedia.org Early clinical studies in the 1970s evaluated its efficacy as an intravenous anesthetic. vulcanchem.comumich.edu These investigations revealed that etoxadrol produced profound analgesia and amnesia. vulcanchem.com

However, the development of etoxadrol for clinical use in humans was discontinued (B1498344) in the late 1970s. wikipedia.org This decision was primarily due to the reporting of undesirable side effects by patients, which included nightmares and hallucinations. wikipedia.org

Despite its discontinuation for human therapeutic use, etoxadrol has remained a valuable tool in scientific research. Its specific and potent action as an NMDA receptor antagonist makes it a useful compound for studying the function of the NMDA receptor and its role in various neurological processes. osti.gov Research has continued to explore the structure-activity relationships of etoxadrol and its analogues to better understand the requirements for high affinity at the NMDA receptor. chemeurope.com The unique properties of etoxadrol have contributed to the broader understanding of dissociative anesthetics and the complex pharmacology of the glutamatergic system. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23239-37-4 |

|---|---|

Molecular Formula |

C16H24ClNO2 |

Molecular Weight |

297.82 g/mol |

IUPAC Name |

(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1 |

InChI Key |

YXNTVNNAXUKHQM-CLUYDPBTSA-N |

SMILES |

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |

Isomeric SMILES |

CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |

Synonyms |

Cl 1848C Cl-1848C etoxadrol |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Characterization of Etoxadrol Hydrochloride

The synthesis of Etoxadrol hydrochloride is a multi-step process that requires careful control of stereochemistry to obtain the desired biologically active isomer.

Derivation from (S,S)-1-(2-Piperidyl)-1,2-ethanediol

A key precursor in the synthesis of Etoxadrol is (S,S)-1-(2-piperidyl)-1,2-ethanediol. nih.gov This starting material can be obtained through the cleavage of dexoxadrol (B1663360), which is (S,S)-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane. nih.gov The synthesis of Etoxadrol from this precursor involves the formation of the 1,3-dioxolane (B20135) ring. vulcanchem.com One method to achieve this is by reacting 2-piperidyl-1,2-ethanediol hydrochloride with propiophenone (B1677668) dipropyl acetal (B89532) in anhydrous isopropanol. This reaction is conducted under acidic conditions (pH 1-2), typically by heating the mixture to reflux, to promote the formation of the acetal. The resulting this compound can then be isolated and purified through recrystallization.

Methodologies for Enantioselective Synthesis

Given that Etoxadrol is one of eight possible optical isomers of 2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane, enantioselective synthesis is crucial to produce the specific, biologically active form. nih.gov While detailed industrial methods are not widely published, the synthesis of the alpha racemate of 2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine (B1255045) serves as a foundational step. This racemate is then subjected to resolution to separate the optically active isomers. Asymmetric synthesis techniques can also be employed, potentially involving the use of a chiral auxiliary. In this approach, the chiral auxiliary is used to create a diastereomeric mixture that can be separated, followed by the cleavage of the auxiliary group to yield the desired pure enantiomer. googleapis.com

Absolute Configuration Determination and Enantiomeric Analysis

The precise three-dimensional arrangement of atoms in Etoxadrol is critical to its function. Various analytical techniques are employed to determine its absolute configuration and characterize its various isomers.

Single-Crystal X-Ray Analysis of this compound

Single-crystal X-ray analysis is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. researchgate.netnih.gov This method has been instrumental in establishing the absolute configuration of this compound as (2S, 4S, 6S) at its three chiral centers. nih.gov The analysis of the diffraction pattern produced when X-rays pass through a single crystal of the compound allows for the precise mapping of atomic positions.

Characterization of Epietoxadrol (2R,4S,6S) and Other Diastereomers

During the synthesis of Etoxadrol, other diastereomers, such as epietoxadrol, can also be formed. nih.gov Epietoxadrol is epimeric with Etoxadrol at the C-2 center and possesses the (2R,4S,6S) configuration. nih.gov The characterization of these diastereomers is important as they exhibit different physical and chemical properties. Diastereomers have distinct melting points, boiling points, and solubilities, which can be utilized for their separation. aakash.ac.in Techniques such as chromatography and spectroscopy are used to identify and characterize these different stereoisomers. nih.govrsc.org Research has shown that epietoxadrol is significantly less potent than Etoxadrol, highlighting the critical role of stereochemistry in the compound's biological activity. nih.gov

Development of Electrophilic Affinity Ligands Based on this compound

The structural framework of Etoxadrol has been utilized to develop specialized chemical tools for studying its biological targets.

Based on the structure of Etoxadrol, an electrophilic affinity ligand known as Etoxadrol-meta-isothiocyanate has been synthesized. nih.gov This compound, with the full name (2S,4S,6S)-2-ethyl-2-(3-isothiocyanatophenyl)-2-piperidyl)1,3-dioxolane, was designed as an irreversible ligand for the phencyclidine (PCP) binding site. nih.gov It represents the first chiral electrophilic affinity ligand developed for this particular site. nih.govresearchgate.netcore.ac.uk In vitro studies have demonstrated that Etoxadrol-meta-isothiocyanate is four to five times more potent than metaphit, a previously known electrophilic affinity ligand for the same site. nih.gov The binding of this ligand is highly enantioselective, with the (2R,4R,6R)-enantiomer showing virtually no activity. nih.gov

Molecular Mechanism of Action of Etoxadrol Hydrochloride at the Nmda Receptor Complex

Non-Competitive Antagonism at the NMDA Receptor

Etoxadrol hydrochloride functions as a non-competitive antagonist at the NMDA receptor. wikipedia.org This means that it does not directly compete with the neurotransmitter glutamate (B1630785) for its binding site on the receptor. Instead, it binds to a distinct site within the receptor complex, effectively blocking its function regardless of glutamate binding. wikipedia.org The NMDA receptor, a crucial component in excitatory synaptic transmission, is an ionotropic receptor that, when activated, allows the influx of cations such as calcium (Ca²⁺) and sodium (Na⁺), and the efflux of potassium (K⁺). wikipedia.org Under normal resting conditions, the channel is blocked by a magnesium ion (Mg²⁺). Activation requires both the binding of glutamate and depolarization of the postsynaptic membrane to displace this magnesium block. Etoxadrol exerts its antagonistic effect by physically obstructing this ion channel, thereby preventing the flow of ions. wikipedia.org

Specificity of Binding to the Phencyclidine (PCP) Site

The antagonistic action of this compound is mediated through its high-affinity binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor. wikipedia.orgnih.gov This binding site is also the target for other dissociative anesthetics like phencyclidine (PCP), ketamine, and dexoxadrol (B1663360). wikipedia.org The affinity of etoxadrol for the PCP binding site is comparable to that of PCP itself. nih.gov Studies have shown that etoxadrol's binding to the PCP site does not alter the binding affinity of other sites on the NMDA receptor. wikipedia.org

Interaction with the Ion Channel Pore

The PCP binding site, where this compound binds, is situated within the ion channel pore of the NMDA receptor, just above the magnesium binding site. wikipedia.org When the channel is opened by the binding of glutamate and subsequent membrane depolarization, Etoxadrol can access its binding site. Once bound, it physically blocks the channel, preventing the passage of cations and thereby inhibiting the receptor's function. wikipedia.org This mechanism of action, known as open-channel blockade, is a hallmark of non-competitive antagonists that target the PCP site. The chemical structure of Etoxadrol, containing phenyl and amino groups, is crucial for its interaction with the PCP site. wikipedia.org

Absence of Interaction with Other Receptor Systems

Despite its profound effects on the central nervous system, research indicates that this compound exhibits a high degree of specificity for the NMDA receptor. Binding studies have demonstrated that it does not interact with several other major receptor systems, including:

Benzodiazepine receptors

Muscarinic acetylcholine (B1216132) receptors

Mu opioid receptors wikipedia.org

This specificity distinguishes its pharmacological profile from other anesthetic agents that may have broader receptor activity.

Neurotransmitter Modulation Induced by this compound

The blockade of NMDA receptors by this compound leads to significant downstream effects on the synthesis of key neurotransmitters, including serotonin (B10506) and dopamine (B1211576).

Effects on Serotonin Synthesis

Studies in animal models have shown that the administration of this compound can significantly alter serotonin (5-HT) synthesis. Specifically, it has been observed to decrease the synthesis of serotonin in the brain. wikipedia.org

Effects on Dopamine Synthesis

In contrast to its effect on serotonin, this compound has been found to increase the rate of dopamine synthesis. wikipedia.org This effect on the dopaminergic system may contribute to some of the behavioral effects observed with the compound.

Receptor Binding Kinetics and Pharmacological Profile of Etoxadrol Hydrochloride

Quantitative Receptor Binding Assays and Affinity Determination

The affinity and binding characteristics of etoxadrol at the NMDA receptor are determined using quantitative receptor binding assays, which measure the interaction between the compound and its target site.

Radioligand binding studies are a primary method for investigating etoxadrol's interaction with the NMDA receptor. These assays utilize radiolabeled forms of known non-competitive antagonists, such as [3H]tenocyclidine ([3H]TCP) and [3H]dizocilpine ([3H]MK-801), to label the PCP binding site within the NMDA receptor channel complex. nih.govwiley.comgovinfo.gov Etoxadrol's ability to displace these radioligands from the receptor indicates that it binds to the same site. nih.govwiley.com

Research has shown that etoxadrol competitively inhibits the binding of [3H]MK-801 and [3H]TCP to rat brain membranes. wikipedia.orgnih.govwiley.com Studies using [3H]MK-801 are performed on various receptor preparations, including porcine-receptor membrane material, to determine the binding affinity of a range of NMDA receptor antagonists under uniform conditions. mdpi.com The binding of etoxadrol to the PCP site does not appear to alter the binding affinity of other sites on the NMDA receptor. wikipedia.org For instance, the presence of etoxadrol was found to decrease the maximum binding capacity (Bmax) of [3H]TCP without significantly changing its dissociation constant (Ki). wikipedia.org

The dissociation constant (Ki) is a measure of a ligand's binding affinity for a receptor. A lower Ki value signifies a higher binding affinity. The Ki of etoxadrol has been determined through competitive binding assays displacing radioligands like [3H]TCP and [3H]MK-801.

Studies have reported varying Ki values for etoxadrol, which can be attributed to different experimental conditions and the specific radioligand used. One study, using the displacement of [3H]TCP, determined the Ki of etoxadrol to be 107 nM. wikipedia.org Another investigation, which used [3H]MK-801 in an assay with porcine-receptor membrane material, found etoxadrol to have a Ki of 40 nM. mdpi.com

| Radioligand Used | Reported Ki Value (nM) | Source |

|---|---|---|

| [3H]MK-801 | 40 | mdpi.com |

| [3H]TCP | 107 | wikipedia.org |

Radioligand Binding Studies with [3H]TCP and [3H]MK-801

Enantioselectivity in Receptor Binding

The interaction of etoxadrol with the NMDA receptor is highly enantioselective, meaning that the different stereoisomers of the molecule exhibit significantly different binding affinities. Etoxadrol has three chiral centers, and its biological activity resides almost exclusively in one specific enantiomer. researchgate.netresearchgate.net

The absolute configuration of the most potent enantiomer of this compound has been determined to be (2S, 4S, 6S). researchgate.netresearchgate.net In contrast, its epimer, Epietoxadrol, which has the (2R,4S,6S) configuration, is substantially less potent. researchgate.netresearchgate.net This high degree of stereoselectivity is also observed in derivatives of etoxadrol. For example, the irreversible ligand etoxadrol-meta-isothiocyanate shows high enantioselectivity, with the (2S,4S,6S)-enantiomer being the active form while the (2R,4R,6R)-enantiomer is essentially inactive. nih.gov This indicates that the specific three-dimensional structure of the (2S,4S,6S) configuration is critical for optimal interaction with the PCP binding site.

Irreversible Binding Characteristics of this compound Derivatives

While etoxadrol itself binds reversibly to the NMDA receptor, derivatives have been synthesized to act as irreversible ligands. These are often electrophilic affinity ligands designed to form a covalent bond with the receptor, making them valuable tools for studying the structure and function of the PCP binding site. nih.govnih.gov

One such derivative is etoxadrol-meta-isothiocyanate, the first chiral electrophilic affinity ligand developed for this site. nih.gov This compound has been characterized as a potent and irreversible ligand for the PCP-binding site. nih.gov It demonstrates an apparent Ki value for reversible inhibition of 94 nM before forming a permanent bond. nih.gov In vitro studies found etoxadrol-meta-isothiocyanate to be four to five times more potent than metaphit, another irreversible ligand for the PCP site. nih.gov This derivative maintains high selectivity, showing no significant interaction with benzodiazepine, muscarinic, or mu-opioid receptors. nih.gov

Comparative Binding Affinity with Other NMDA Receptor Antagonists

The binding affinity of etoxadrol is often compared to that of other non-competitive NMDA receptor antagonists that also act at the PCP site. These comparisons help to contextualize its potency. Etoxadrol is structurally related to dexoxadrol (B1663360) and shares a mechanism of action with compounds like phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801). wikipedia.orgmdpi.com

Binding assays have shown that etoxadrol has a moderate affinity for the PCP site. Its affinity is generally in the same range as its parent compound, dexoxadrol, and comparable to that of PCP itself. mdpi.comresearchgate.netnih.gov However, its affinity is lower than that of the high-affinity antagonist (+)MK-801 and significantly higher than that of lower-affinity antagonists like (S)-ketamine, amantadine, and dextromethorphan. mdpi.com

| Compound | Ki (nM) |

|---|---|

| (+)MK-801 (Dizocilpine) | 3.4 |

| Dexoxadrol | 25 |

| Etoxadrol | 40 |

| Phencyclidine (PCP) | 99 |

| (S)-Ketamine | 440 |

| (R)-Ketamine | 1790 |

| Dextromethorphan | 3400 |

| Amantadine | 11000 |

Data sourced from Parsons et al. (2016) mdpi.com

Preclinical Pharmacological Investigations of Etoxadrol Hydrochloride Activity

Assessment of Anticonvulsant Activity

Etoxadrol hydrochloride has demonstrated notable anticonvulsant properties in preclinical testing. wikipedia.org Specifically, research has shown that Etoxadrol, along with other phencyclidine-like drugs, is effective in preventing tonic seizures in mice induced by the chemical convulsant agent pentylenetetrazol (PTZ). wikipedia.org This protective action against chemically-induced convulsions highlights a key aspect of its pharmacological profile as an NMDA receptor antagonist. The ability to counteract the effects of a convulsant agent like PTZ is a standard measure of anticonvulsant efficacy in preclinical drug evaluation. sapub.org

Table 2: Anticonvulsant Activity of this compound

| Animal Model | Convulsant Agent | Effect of Etoxadrol | Reference |

|---|---|---|---|

| Mice | Pentylenetetrazol (PTZ) | Prevention of tonic seizures | wikipedia.org |

Analysis of Discriminative Stimulus Properties

Discriminative stimulus studies are used to assess the subjective effects of a drug by training animals to recognize and respond to its internal cues. These studies have been instrumental in characterizing Etoxadrol's phencyclidine-like effects.

Intravenous drug self-administration procedures in non-human primates are a standard for determining the reinforcing properties and abuse potential of a substance. researchgate.net Research has found that Etoxadrol exhibits reinforcing properties, as demonstrated in studies where rhesus monkeys would self-administer the compound in a lever-pressing paradigm. wikipedia.orgumich.edu This behavior indicates that the subjective effects of Etoxadrol are perceived as reinforcing, a characteristic it shares with other NMDA antagonists like phencyclidine and dexoxadrol (B1663360). wikipedia.org

Table 3: Etoxadrol Self-Administration in Non-Human Primates

| Animal Model | Paradigm | Finding | Reference |

|---|---|---|---|

| Monkeys | Lever-pressing for intravenous self-administration | Etoxadrol was self-administered, indicating reinforcing properties. | wikipedia.org |

Drug discrimination studies in pigeons have provided further evidence of Etoxadrol's phencyclidine-like subjective effects. nih.gov In these experiments, pigeons were trained to discriminate between injections of phencyclidine and a saline vehicle. nih.gov When tested with Etoxadrol, the pigeons generalized the stimulus, meaning they responded as if they had received phencyclidine. nih.govumich.edu

This generalization demonstrates that Etoxadrol produces an interoceptive cue similar to that of phencyclidine. nih.gov The study established an order of potency for producing these phencyclidine-like discriminative cues, confirming that Etoxadrol shares a common mechanism of action with other noncompetitive NMDA antagonists. nih.govumich.edu

Table 4: Drug Discrimination Generalization in Pigeons Trained on Phencyclidine

| Compound | Generalization to Phencyclidine Cue | Potency Rank | Reference |

|---|---|---|---|

| Phencyclidine | Yes (Training Drug) | 1 | nih.gov |

| Etoxadrol | Yes | 2 | nih.gov |

| Cyclazocine | Yes | 3 | nih.gov |

| Dexoxadrol | Yes | 4 | nih.gov |

| Ketamine | Yes | 5 | nih.gov |

Self-Administration Paradigms in Non-Human Primates

Comparative Preclinical Potency with Arylcyclohexylamines (e.g., Phencyclidine, Ketamine)

Preclinical studies have consistently compared the potency of Etoxadrol to the well-known arylcyclohexylamines, phencyclidine (PCP) and ketamine. As an anesthetic, Etoxadrol is more potent than ketamine but less potent than phencyclidine. wikipedia.org

In drug discrimination studies with pigeons, Etoxadrol was found to be approximately half as potent as phencyclidine in its ability to suppress response rates under a fixed-ratio, fixed-interval schedule. nih.gov In terms of its affinity for the NMDA receptor's PCP binding site, research has shown Etoxadrol's affinity to be comparable to that of phencyclidine itself. nih.gov Furthermore, Etoxadrol was found to be 35 times more potent than its epimer, epietoxadrol, at this binding site, and only Etoxadrol substituted for the phencyclidine stimulus in discrimination studies, highlighting its stereospecificity. nih.gov

Table 5: Comparative Preclinical Potency of Etoxadrol

| Comparison Metric | Etoxadrol vs. Phencyclidine (PCP) | Etoxadrol vs. Ketamine | Reference |

|---|---|---|---|

| Anesthetic Potency | Less potent than PCP | More potent than Ketamine | wikipedia.org |

| Response Suppression (Pigeons) | Half as potent as PCP | Not directly compared | nih.gov |

| PCP-like Discriminative Cue (Pigeons) | Less potent than PCP | More potent than Ketamine | nih.gov |

| Affinity for PCP Binding Site | Comparable to PCP | Not directly compared | nih.gov |

Structure Activity Relationship Sar Studies and Computational Modeling of Etoxadrol Hydrochloride Analogues

Impact of Structural Modifications on NMDA Receptor Affinity

The affinity of etoxadrol analogues for the N-methyl-D-aspartate (NMDA) receptor is profoundly influenced by specific structural modifications. Structure-activity relationship (SAR) studies have been pivotal in elucidating the molecular features essential for potent binding to the phencyclidine (PCP) site within the NMDA receptor complex.

Key findings from these studies indicate that the substitution pattern on the phenyl ring is a critical determinant of affinity. For instance, the presence and position of substituents can dramatically alter binding. Research has also highlighted the importance of the dioxolane ring system. mdpi.com Modifications to this heterocyclic ring, such as altering its size or the nature of the substituents at the 2-position, can significantly impact the compound's ability to interact with the receptor. For example, replacing the ethyl group at the C-2 position can modulate potency.

Furthermore, the integrity and orientation of the piperidine (B6355638) moiety are crucial for high-affinity binding. Alterations to this ring or the length and nature of the side chain connecting it to the dioxolane ring can lead to a substantial loss of affinity, underscoring the specific spatial requirements of the binding site.

Stereochemical Influence on Pharmacological Activity and Binding

Stereochemistry plays a paramount role in the pharmacological activity and binding affinity of etoxadrol and its analogues. Etoxadrol possesses three chiral centers, giving rise to eight possible optical isomers. nih.govvulcanchem.com Research has unequivocally demonstrated that the biological activity resides predominantly in one specific stereoisomer.

The absolute configuration of etoxadrol has been determined as (2S, 4S, 6S) through single-crystal X-ray analysis. nih.gov This specific spatial arrangement is crucial for its potent phencyclidine-like activity. nih.gov Its epimer, epietoxadrol, which has the (2R, 4S, 6S) configuration, is significantly less potent, with etoxadrol being 35 times more potent. nih.gov This highlights the strict stereochemical requirements of the PCP binding site.

Further studies on related dioxolane and dioxane derivatives have consistently shown that the NMDA receptor affinity resides almost exclusively in the (S)-configured enantiomers. nih.govresearchgate.net For instance, in a series of 1,3-dioxolane (B20135) analogues, the (2S,4S)-configured compound displayed the highest affinity. nih.govresearchgate.net This enantioselectivity underscores the importance of a precise three-dimensional fit between the ligand and the receptor for optimal interaction.

Development of Hypothetical Phencyclidine Binding Site Models

To rationalize the observed structure-activity relationships and the profound influence of stereochemistry, researchers have developed hypothetical models of the phencyclidine (PCP) binding site on the NMDA receptor. These models serve as a framework for understanding how ligands like etoxadrol interact with the receptor at a molecular level.

Computer-assisted molecular modeling has been an indispensable tool in the development of these binding site models. nih.gov Techniques such as conformational analysis and molecular superimposition of potent ligands, including etoxadrol and its analogues, have been employed to identify common structural features, or pharmacophores, necessary for high-affinity binding. nih.govresearchgate.net

These models propose a pharmacophore that typically includes a protonatable amine, an aromatic ring, and a hydrophobic group arranged in a specific spatial orientation. researchgate.net The binding site is envisioned as a cavity within the ion channel of the NMDA receptor, featuring specific interaction points that complement the structural features of the ligands. nih.govresearchgate.net For example, the models often include a negatively charged residue to interact with the protonated amine of the ligand and hydrophobic pockets to accommodate the phenyl and other nonpolar groups. nih.gov

A significant strength of these hypothetical models is their ability to predict the binding affinity of novel, un-synthesized analogues. nih.gov By computationally "docking" new molecular designs into the model, it is possible to estimate their potential for high-affinity binding to the PCP site. nih.gov This predictive power allows for a more rational approach to drug design, prioritizing the synthesis of compounds that are most likely to possess the desired pharmacological activity.

The validity of these models has been supported by the synthesis and subsequent biological testing of new analogues designed based on the models' predictions. nih.gov The observed correlation between the predicted and experimentally determined affinities for compounds like etoxadrol and its less active epimer, epietoxadrol, lends credence to the proposed binding site models. nih.gov

Application of Computer-Assisted Molecular Modeling Techniques

Investigation of Ring and Side-Chain Homologues

The systematic investigation of ring and side-chain homologues of etoxadrol has provided deeper insights into the structural requirements for NMDA receptor antagonism. This line of research involves modifying the size of the heterocyclic rings and the length of the chains connecting the key pharmacophoric elements.

Studies have explored the effect of enlarging the 1,3-dioxolane ring to a 1,3-dioxane (B1201747) system. mdpi.com Interestingly, certain 1,3-dioxane derivatives have shown high affinity for the NMDA receptor, sometimes even higher than their 1,3-dioxolane counterparts. mdpi.com This suggests that the slightly different geometry of the six-membered ring can be accommodated and may even be favorable for binding.

Furthermore, modifications to the side chain and the piperidine ring have been investigated. Research has shown that the piperidine ring is not an absolute requirement for high affinity, as its replacement with an aminomethyl or aminoethyl chain can still result in potent NMDA receptor antagonists. unicam.it The distance between the oxygen-containing heterocycle and the basic amino group is a critical parameter, with optimal lengths leading to the highest affinities. unicam.it For instance, the (2S,4S)-configured 2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine, a primary amine analogue, demonstrated a Ki value of 69 nM, which is comparable to that of etoxadrol. nih.govresearchgate.net This indicates that the 2-aminoethyl substituent can produce similar interactions with the NMDA receptor as the piperidin-2-yl group. nih.govresearchgate.net

Data Tables

Table 1: Stereochemical Influence on NMDA Receptor Binding

| Compound | Configuration | Relative Potency/Affinity | Citation |

|---|---|---|---|

| Etoxadrol | (2S, 4S, 6S) | High | nih.gov |

| Epietoxadrol | (2R, 4S, 6S) | 35-fold less potent than etoxadrol | nih.gov |

| (2S,4S)-1,3-dioxolane analogue | (2S,4S) | High (Ki = 69 nM) | nih.govresearchgate.net |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Etoxadrol hydrochloride |

| Phencyclidine (PCP) |

| Epietoxadrol |

Comparative Pharmacology of Etoxadrol Hydrochloride Within the Nmda Receptor Antagonist Class

Distinctions and Similarities with Phencyclidine (PCP) and its Analogues

Etoxadrol and phencyclidine (PCP) both act as non-competitive antagonists at the NMDA receptor, binding to a site within the ion channel, often referred to as the "PCP site". wikipedia.org This shared mechanism of action underlies their similar behavioral effects, which include dissociative anesthesia and psychotomimetic properties. wikipedia.orgchemeurope.com In animal studies, etoxadrol has been shown to produce effects comparable to PCP. wikipedia.org The affinity of etoxadrol for the PCP binding site is comparable to that of PCP itself. nih.gov Both etoxadrol and PCP contain phenyl and amino groups which are crucial for their binding to the PCP site on the NMDA receptor. wikipedia.org

Despite these similarities, there are notable distinctions. Structurally, etoxadrol is a 1,3-dioxolane (B20135) derivative, whereas PCP is an arylcyclohexylamine. nih.govmdma.ch This structural difference leads to variations in potency and metabolic pathways. In terms of anesthetic potency, etoxadrol is considered more potent than ketamine but less potent than PCP. wikipedia.org Furthermore, structure-activity relationship studies have revealed that phenyl-substituted etoxadrol analogues and similarly substituted PCP analogues interact differently with the PCP binding sites, suggesting distinct interactions of their aromatic rings within the receptor. researchgate.net

Comparison with Dioxolane Derivatives (e.g., Dexoxadrol)

Etoxadrol is closely related to another dioxolane derivative, dexoxadrol (B1663360). wikipedia.org Both compounds were developed as analgesics and share a similar core structure and mechanism of action as NMDA receptor antagonists. wikipedia.orgwikipedia.org They both produce PCP-like behavioral effects and have a high affinity for the phencyclidine binding site within the NMDA receptor's ion channel. ncats.io

The primary distinction between etoxadrol and dexoxadrol lies in the substituents at the 2-position of the 1,3-dioxolane ring. Etoxadrol has an ethyl and a phenyl group, while dexoxadrol has two phenyl groups. nih.govwikipedia.org This seemingly minor structural change influences their pharmacological profile. While both are potent NMDA receptor antagonists, their relative potencies can differ. For instance, in suppressing responding in pigeons, etoxadrol was found to be twice as potent as dexoxadrol. nih.gov The synthesis of etoxadrol can be achieved from (S,S)-1-(2-piperidyl)-1,2-ethanediol, which is derived from the cleavage of dexoxadrol. nih.gov

Pharmacological Overlap with Other NMDA Channel Blockers (e.g., Ketamine, MK-801)

Etoxadrol shares a common mechanism of action with other NMDA channel blockers like ketamine and dizocilpine (B47880) (MK-801). wikipedia.orguncw.edu They all function as uncompetitive antagonists, blocking the open ion channel of the NMDA receptor. wikipedia.orgwikipedia.org This blockade prevents the influx of cations such as Ca2+ and Na+, thereby inhibiting excitatory neurotransmission. wikipedia.org This shared mechanism leads to overlapping pharmacological effects, including anesthesia, analgesia, and anticonvulsant properties against tonic seizures. wikipedia.orgnih.gov

However, there are significant differences in their potencies and affinities for the NMDA receptor. Etoxadrol is more potent as an anesthetic than ketamine. wikipedia.org In terms of receptor binding affinity, a comparative study reported the following Ki values for the PCP binding site: MK-801 (Ki = 3.4 nM), dexoxadrol (Ki = 25 nM), etoxadrol (Ki = 40 nM), PCP (Ki = 99 nM), and (S)-ketamine (Ki = 440 nM). nih.gov This indicates that MK-801 has the highest affinity, followed by the dioxolanes, PCP, and then ketamine. These differences in affinity and potency likely contribute to the varying clinical profiles and side effects observed with these drugs. uncw.edu

Table 1: Comparative Binding Affinities of NMDA Receptor Antagonists

| Compound | Ki (nM) for PCP Binding Site |

|---|---|

| MK-801 | 3.4 nih.gov |

| Dexoxadrol | 25 nih.gov |

| Etoxadrol | 40 nih.gov |

| Phencyclidine (PCP) | 99 nih.gov |

| (S)-Ketamine | 440 nih.gov |

This table is interactive. Click on the headers to sort the data.

Analysis of Cross-Discriminative Stimulus Generalization

Drug discrimination studies are a valuable tool for classifying the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo. The extent to which other drugs can substitute for the training drug is known as cross-discriminative stimulus generalization.

Studies have shown that etoxadrol fully substitutes for PCP in drug discrimination paradigms in both monkeys and pigeons. nih.govnih.gov This indicates that etoxadrol produces subjective effects that are very similar to those of PCP. In pigeons trained to discriminate PCP, the order of potency for producing PCP-like responding was PCP, followed by etoxadrol, cyclazocine, dexoxadrol, and ketamine. nih.gov This demonstrates a clear pharmacological overlap among these different classes of compounds. The ability of etoxadrol and dexoxadrol to substitute for PCP is consistent with their shared mechanism of action at the NMDA receptor. nih.govbluelight.org These findings from discriminative stimulus studies further solidify the classification of etoxadrol as a PCP-like NMDA receptor antagonist. researchgate.net

Advanced Research Methodologies in Etoxadrol Hydrochloride Studies

In Vitro Experimental Paradigms for Receptor Characterization

The investigation of Etoxadrol hydrochloride's mechanism of action at the molecular level relies heavily on in vitro experimental paradigms designed to characterize its interaction with neuronal receptors. nih.gov These laboratory-based assays, conducted outside of living organisms, are crucial for identifying specific binding sites and quantifying the affinity of the compound for its targets. nih.gov

A primary technique used in these studies is the radioligand binding assay. nih.govresearchgate.net These experiments utilize a radiolabeled compound of known high affinity for a target receptor to measure how effectively an unlabeled compound, such as Etoxadrol, can displace it. nih.gov The results yield key metrics like the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), which indicate the ligand's binding affinity. nih.govwikipedia.org

Research has firmly identified Etoxadrol as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgncats.io It exerts its effect by binding with high affinity to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor. wikipedia.orgnih.gov Studies using radiolabeled tenocyclidine (B1683004) ([³H]TCP) displacement assays determined the binding affinity (Ki) of Etoxadrol to be 107 nM. wikipedia.org Further competitive binding studies have demonstrated that Etoxadrol's affinity for the PCP binding site is comparable to that of phencyclidine itself. nih.gov Notably, the specific stereoisomer Etoxadrol is 35 times more potent in its binding affinity than its epimer, epietoxadrol. nih.gov Other radioligands, such as tritium-labeled [3H]-(+)-MK-801, have also been employed in receptor binding assays to investigate the affinity of Etoxadrol and its analogues for this site. researchgate.net

Binding studies have also clarified which receptors Etoxadrol does not significantly interact with, showing a lack of notable binding to benzodiazepine, muscarinic acetylcholine (B1216132), or mu-opioid receptors. wikipedia.org This specificity is critical for understanding its distinct pharmacological profile.

| Parameter | Finding | Methodology | Source(s) |

|---|---|---|---|

| Primary Target | NMDA Receptor (PCP Site) | Radioligand Binding Assays | wikipedia.org, nih.gov |

| Binding Affinity (Ki) | 107 nM | [³H]TCP Displacement Assay | wikipedia.org |

| Relative Potency | 35-fold higher affinity than its epimer, epietoxadrol | Competitive Binding Assay | nih.gov |

| Receptor Specificity | No significant binding to benzodiazepine, muscarinic acetylcholine, or mu-opioid receptors | Receptor Binding Assays | wikipedia.org |

In Vivo Animal Models for Pharmacological Evaluation

In primates and other species, Etoxadrol has been evaluated as a dissociative anesthetic. nih.gov These studies often involve monitoring physiological parameters like heart rate and blood pressure to assess the compound's cardiovascular effects. nih.gov Research in rodent models has been particularly insightful. In mice, Etoxadrol demonstrated anticonvulsant properties, effectively preventing tonic seizures induced by pentylenetetrazol. wikipedia.org

Behavioral pharmacology studies in rats have employed drug discrimination paradigms. In these experiments, animals are trained to distinguish between the effects of a known drug and a placebo. It was found that only the active stereoisomer, Etoxadrol, could substitute for the phencyclidine stimulus, unlike its much less potent epimer, epietoxadrol. nih.gov This highlights the stereospecific nature of its in vivo action. nih.gov Furthermore, studies in monkeys have shown that Etoxadrol exhibits reinforcing properties, as the animals would self-administer the compound in a lever-pressing task, an effect it shares with drugs like PCP and dexoxadrol (B1663360). wikipedia.org

| Animal Model | Pharmacological Effect Evaluated | Key Finding | Source(s) |

|---|---|---|---|

| Primates (Haplorhini) | Anesthetic & Cardiovascular Effects | Demonstrated dissociative anesthetic properties. | nih.gov |

| Mice | Anticonvulsant Activity | Prevents seizures induced by pentylenetetrazol. | wikipedia.org |

| Rats | Discriminative Stimulus Properties | Substitutes for the phencyclidine stimulus, indicating a similar mechanism of action. | nih.gov |

| Monkeys | Reinforcing Properties | Monkeys will self-administer the drug, suggesting reinforcing effects. | wikipedia.org |

Spectroscopic and Chromatographic Techniques in Chemical Characterization

The definitive identification and characterization of this compound's chemical structure are accomplished through a combination of advanced spectroscopic and chromatographic techniques. nih.govcore.ac.ukiosrjournals.org These methods are fundamental for confirming the compound's identity, determining its stereochemistry, and ensuring its purity. iosrjournals.orgresearchgate.net

Spectroscopic methods analyze the interaction of the compound with electromagnetic radiation. juniperpublishers.com A critical technique used in the study of this compound was single-crystal X-ray analysis. nih.gov This powerful method allowed for the unambiguous determination of the compound's absolute configuration, establishing the precise three-dimensional arrangement of its atoms (2S, 4S, 6S). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, has also been employed to elucidate the molecular structure of Etoxadrol and related dioxolane derivatives. core.ac.uk

Chromatographic techniques are used to separate, identify, and purify components from a mixture. researchgate.net High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are standard methods for assessing the purity of a pharmaceutical compound like this compound. iosrjournals.orgresearchgate.net These methods can detect and quantify any impurities or degradation products, which is crucial for quality control. iosrjournals.org While specific HPLC method details for Etoxadrol are proprietary, the general approach involves using a high-pressure pump to pass a solvent and the sample through a column packed with a stationary phase, separating components based on their chemical properties. researchgate.net

| Technique | Type | Application in Etoxadrol Studies | Source(s) |

|---|---|---|---|

| Single-Crystal X-Ray Analysis | Spectroscopic | Determined the absolute configuration and 3D structure of the molecule. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Used for structural elucidation of Etoxadrol and its analogues (¹H and ¹³C NMR). | core.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic | Separation and assessment of chemical purity; detection of impurities. | iosrjournals.org, researchgate.net |

| Computer-Assisted Molecular Modeling | Computational | Developed a hypothetical model of the phencyclidine binding site to predict binding affinities. | nih.gov |

Future Directions in Etoxadrol Hydrochloride Academic Research

Elucidation of Novel Binding Interactions and Allosteric Modulation

Etoxadrol hydrochloride is well-established as a non-competitive NMDA receptor antagonist that binds with high affinity to the PCP site located within the receptor's ion channel. wikipedia.org This binding action blocks the flow of cations, thereby preventing receptor activation. wikipedia.org However, the full extent of its interaction with the NMDA receptor complex remains an area ripe for investigation.

Future research will likely focus on exploring whether Etoxadrol engages in more subtle forms of receptor modulation. Allosteric modulators are compounds that bind to a site on a receptor distinct from the primary (orthosteric) binding site, causing a conformational change that can alter the orthosteric ligand's affinity or efficacy. nih.govfrontiersin.org While Etoxadrol's primary binding site is known, studies have shown that its binding does not alter the affinity of other sites on the NMDA receptor. wikipedia.org This finding suggests that future research could pivot from investigating affinity modulation to exploring efficacy modulation—how Etoxadrol binding might alter the functional consequences of agonist binding, independent of affinity changes. nih.gov Advanced electrophysiological and single-molecule imaging techniques could be employed to determine if Etoxadrol's presence subtly alters the receptor's conformational state or gating kinetics in response to glutamate (B1630785) and glycine (B1666218) binding, providing a more detailed picture of its modulatory profile. Furthermore, understanding the precise interactions of Etoxadrol could inform the design of novel allosteric modulators that fine-tune, rather than simply block, NMDA receptor activity. diva-portal.org

Exploration of Advanced Synthetic Routes for Stereoisomer Control

The pharmacological activity of Etoxadrol is critically dependent on its stereochemistry. The molecule possesses three chiral centers, resulting in eight possible optical isomers. nih.gov Research has definitively established that the (2S, 4S, 6S) configuration, Etoxadrol, possesses the highest affinity for the PCP binding site, being approximately 35 times more potent than its epimer at the C-2 center, epietoxadrol (2R,4S,6S). nih.gov This stereochemical specificity underscores the necessity for precise control during chemical synthesis.

Current synthetic routes often start from (S,S)-1-(2-piperidyl)-1,2-ethanediol, obtained from the chemical cleavage of dexoxadrol (B1663360). nih.gov A significant challenge in this process is the generation of multiple diastereomers, which can have low affinity for the target site and complicate purification. nih.gov Future academic research will focus on developing advanced, stereocontrolled synthetic strategies. google.com This includes the design of enantiomerically pure building blocks and the use of stereoselective catalysts to ensure the formation of the desired (2S, 4S, 6S) isomer with high yield and purity. researchgate.net By achieving greater control over the stereochemical outcomes, researchers can more efficiently produce pure Etoxadrol for pharmacological studies and create a more robust platform for synthesizing novel analogs with modified properties. The development of such routes is crucial for systematically exploring the structure-activity relationships of the dioxolane piperidine (B6355638) scaffold.

Development of Advanced Computational Models for Structure-Based Drug Design

The precise, three-dimensional structure of the full NMDA receptor has not been experimentally determined, presenting a challenge for traditional structure-based drug design. researchgate.net Consequently, computational modeling has become an indispensable tool. Early molecular modeling studies were successful in developing a hypothetical model of the PCP binding site that correctly predicted the higher affinity of Etoxadrol over its less active epimer, a feat that older models could not achieve. nih.gov

The future of this research area lies in the development and application of more sophisticated computational methods. researchgate.net Advanced techniques, including deep learning and artificial intelligence-driven generative models, are now being applied to de novo drug design for NMDA receptor antagonists. osti.gov These models can explore vast chemical spaces to design and predict the activity of novel compounds. osti.gov Future research on Etoxadrol could involve:

Refining the Pharmacophore Model: Using Etoxadrol and its analogs as a template to build more accurate models of the PCP binding site, detailing the specific geometric and electrostatic requirements for high-affinity binding. researchgate.net

Dynamic Simulations: Performing molecular dynamics simulations to understand how Etoxadrol and its analogs interact with the receptor over time, revealing the dynamic nature of the binding process.

Generative Design: Employing generative AI, trained on known NMDA antagonists including Etoxadrol, to propose novel structures with potentially improved selectivity or pharmacokinetic properties. osti.gov

These advanced computational approaches will accelerate the design-synthesize-test cycle, enabling a more rational exploration of Etoxadrol-based analogs for research and therapeutic purposes.

Investigation of this compound as a Research Tool for NMDA Receptor Function

Although its clinical development was halted, Etoxadrol's potent and selective NMDA receptor antagonism makes it an excellent research tool. medchemexpress.com Its well-defined mechanism and stereospecificity allow it to be used to probe the intricate functions of the NMDA receptor system.

Future investigations will likely use Etoxadrol in several key ways:

Probing the PCP Binding Site: As a high-affinity ligand, Etoxadrol can be used in competitive binding assays to characterize the affinity of newly synthesized compounds for the PCP site. wikipedia.org Its rigid structure provides a clear benchmark for structure-activity relationship studies.

Modeling NMDA Receptor Hypofunction: The NMDA receptor hypofunction hypothesis is a leading theory for the pathophysiology of schizophrenia. Since Etoxadrol produces PCP-like psychotomimetic effects, it can be used in preclinical animal models to induce behavioral and neurochemical states that mimic aspects of schizophrenia, allowing researchers to test potential therapeutic interventions.

Studying Synaptic Plasticity: NMDA receptors are fundamental to synaptic plasticity, learning, and memory. Etoxadrol can be used as a pharmacological tool to selectively block NMDA receptor function in in-vitro and in-vivo studies, helping to dissect the specific contribution of these receptors to various forms of synaptic plasticity.

By using Etoxadrol and its less active isomers, researchers can precisely investigate the structural and functional aspects of NMDA receptor-mediated neurotransmission, contributing to a deeper understanding of both normal brain function and neurological disorders. nih.gov

Research Data

The following table presents binding affinity data for Etoxadrol and related compounds at the NMDA receptor's PCP binding site, highlighting the compound's moderate-to-high affinity relative to other well-known antagonists.

Compound Names

The following table lists the chemical compounds mentioned in this article.

Q & A

Q. What is the molecular structure and regulatory classification of Etoxadrol hydrochloride, and how does this inform experimental design?

this compound has the molecular formula C₁₆H₂₃NO₂·ClH and a SMILES notation of CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3CCCCC3.Cl . Its classification as an anesthetic agent under the US FDA's Unique Ingredient Identifier OB67QC801N places it in regulatory frameworks requiring strict adherence to controlled substance protocols . Researchers must verify its scheduling (e.g., HS 29349990) for international shipping compliance. Structural analysis via NMR or X-ray crystallography is recommended to confirm purity and stability before pharmacological assays.

Q. What are the recommended storage conditions and stability parameters for this compound in laboratory settings?

Store in airtight, light-resistant containers at 2–8°C , as per standard practices for labile amine-containing compounds. Stability studies should include periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the dioxolane ring). Avoid exposure to moisture and oxidizing agents, and conduct thermogravimetric analysis (TGA) to assess thermal stability .

Q. What safety protocols are critical when handling this compound in vitro experiments?

Use nitrile gloves (tested for chemical permeation resistance) and eye protection under a fume hood. Decontaminate spills with 70% ethanol or 1% sodium hypochlorite. Pre-experiment training on emergency procedures (e.g., eyewash stations) and documentation of Material Safety Data Sheets (SDS) are mandatory .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s anesthetic efficacy while minimizing neurotoxic side effects?

- Dosage optimization : Conduct dose-response studies in rodent models using intravenous administration (0.5–2.0 mg/kg) with EEG monitoring to correlate plasma concentrations with hypnotic effects.

- Control groups : Include positive controls (e.g., ketamine) and negative controls (saline) to isolate target effects.

- Histopathological analysis : Post-mortem examination of hippocampal tissue for NMDA receptor-mediated excitotoxicity .

Q. How should contradictions in pharmacological data (e.g., conflicting EC₅₀ values across studies) be resolved?

- Methodological audit : Compare assay conditions (e.g., pH, temperature) and cell lines (primary neurons vs. transfected HEK cells).

- Meta-analysis : Use statistical tools like Cochrane Review to identify confounding variables (e.g., batch-to-batch compound variability).

- Orthogonal validation : Cross-validate results with electrophysiology (patch-clamp) and calcium imaging .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification (m/z 309 → 154).

- Sample preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges to minimize matrix interference.

- Validation : Adhere to ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.